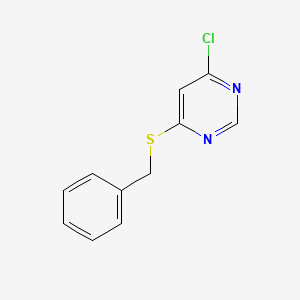

4-(benzylsulfanyl)-6-chloropyrimidine

Description

4-(Benzylsulfanyl)-6-chloropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a benzylsulfanyl group at position 4 and a chlorine atom at position 5. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of metal complexes and bioactive molecules targeting microbial or cancer pathways .

Properties

IUPAC Name |

4-benzylsulfanyl-6-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJMTMHZRUDVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263276-30-8 | |

| Record name | 4-(benzylsulfanyl)-6-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-6-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete substitution of the chlorine atom at the 4-position with the benzylsulfanyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-6-chloropyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dechlorinated or modified benzylsulfanyl derivatives.

Scientific Research Applications

4-(Benzylsulfanyl)-6-chloropyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-6-chloropyrimidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of 4-(benzylsulfanyl)-6-chloropyrimidine, emphasizing substituent variations and their implications:

Key Observations :

- Steric Effects : Cyclohexyl substituents (e.g., in 4-(cyclohexylsulfanyl)-6-chloropyrimidine) improve cytotoxicity in Pt(II) complexes compared to benzylsulfanyl derivatives .

- Electronic Modulation : Bromine in pyrazole-substituted analogues (e.g., ) may enhance halogen bonding, altering target interactions.

- Redox Activity : Tetrathiafulvalene-appended derivatives (e.g., ) exhibit unique electron-transfer properties, expanding applications in antifungal and electrochemical contexts.

Cytotoxicity

- Pt(II) Complexes : N,N'-Dichloro-tri[(4-(benzylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) showed moderate cytotoxicity against leukemia cell lines (Jurkat, K562, U937), but its activity was threefold lower than the cyclohexylsulfanyl analogue .

Antifungal Activity

- Tetrathiafulvalene-appended ligands demonstrated enhanced antifungal activity against Candida species due to redox-active dithiolylidene groups, a feature absent in simpler benzylsulfanyl derivatives .

Physicochemical Properties

- Thermal Stability : Chlorine at position 6 stabilizes the pyrimidine ring via electron-withdrawing effects, as evidenced by differential scanning calorimetry (DSC) data in analogues .

Biological Activity

4-(Benzylsulfanyl)-6-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylsulfanyl group and a chlorine atom at the 6-position of the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi, showing promise as a potential therapeutic agent in treating infections.

2. Anticancer Potential

The compound has demonstrated anticancer properties through various mechanisms, including the inhibition of cell proliferation in specific cancer cell lines. For instance, studies have shown that it can interfere with key signaling pathways involved in cancer progression, such as the Ras/Erk and PI3K/Akt pathways.

3. Anti-inflammatory Effects

In vitro studies have revealed that this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The compound's IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs, indicating its potential for therapeutic use in inflammatory diseases .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including those involved in cancer cell signaling and inflammatory responses.

- Cell Signaling Modulation : By modulating key signaling pathways, it affects cellular processes such as proliferation, differentiation, and apoptosis.

- Antimalarial Activity : Similar compounds have shown potential antimalarial effects by disrupting heme detoxification processes in Plasmodium species, suggesting that this compound may exhibit similar properties.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer effects on MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 μM. Mechanistic studies indicated that this effect was mediated through the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis in treated cells.

Case Study: Antimicrobial Efficacy

A series of antimicrobial assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 4-(benzylsulfanyl)-6-chloropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic Substitution: Reacting 4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base (e.g., NaH or K₂CO₃) under inert conditions (N₂/Ar) at 60–80°C yields the title compound. Solvents like DMF or THF are preferred .

- Suzuki-Miyaura Coupling: Substituted pyrimidines can be synthesized using 6-chloropyrimidine derivatives and boronic acids. For instance, Pd(dppf)Cl₂ catalyzes the coupling of 6-chloropyrimidine with benzylsulfanyl boronic esters in dioxane/H₂O at 90°C .

Key Factors Affecting Yield:

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. The benzylsulfanyl group shows distinct aromatic protons (δ 7.2–7.4 ppm) and a CH₂-S signal (δ ~4.3 ppm) .

- X-ray Crystallography: Resolves bond lengths and angles. For analogous compounds, the C-S bond in benzylsulfanyl groups averages 1.81 Å, and the pyrimidine ring adopts a planar conformation .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 267.6 for C₁₁H₁₀ClN₂S) .

Advanced Research Questions

Q. How does the benzylsulfanyl group influence the compound’s reactivity in nucleophilic substitution or catalytic coupling?

Methodological Answer: The benzylsulfanyl moiety acts as an electron-donating group, stabilizing intermediates via resonance. Key effects include:

- Enhanced Nucleophilicity: The sulfur atom facilitates attack on electrophilic centers, as seen in amination reactions with NH₃ (barrier reduction by ~5 kcal/mol in DFT studies) .

- Steric Effects: The bulky benzyl group can hinder reactions at the 4-position, favoring substitutions at the 6-chloro site .

- Hydrogen Bonding: Sulfur participates in non-covalent interactions with proteins, as observed in crystallographic studies of related Co(II) complexes .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: Optimization involves:

- Catalyst Screening: Pd-based catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency. For example, coupling with furan-3-boronic acid achieves 75% yield under microwave irradiation (120°C, 30 min) .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF minimizes side reactions .

- Additives: Using Cs₂CO₃ as a base in Suzuki reactions reduces dehalogenation byproducts .

Case Study:

| Derivative Synthesized | Conditions | Yield |

|---|---|---|

| 2-Furyl-substituted analog | Pd(dppf)Cl₂, dioxane/H₂O, 90°C, 12h | 72% |

| Benzimidazole-linked variant | K₂CO₃, DMF, 80°C, 24h | 68% |

Q. How do structural modifications (e.g., substituent variation) affect the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial Activity: Introducing electron-withdrawing groups (e.g., -NO₂) at the benzyl position enhances activity against E. coli (MIC: 8 μg/mL vs. 32 μg/mL for parent compound) .

- Antitumor Potential: Adding a pyridinyl group (e.g., 2-pyridinyl) increases cytotoxicity in HeLa cells (IC₅₀: 12 μM vs. 45 μM for unmodified compound) .

- Data Contradictions: Some studies report conflicting results—e.g., methylsulfonyl derivatives show strong activity in in vitro assays but poor bioavailability in vivo .

Q. What computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer: Density Functional Theory (DFT) studies reveal:

- Aminolysis Mechanism: The NH₃ attack on 6-chloropyrimidine proceeds via a two-step process: (1) nucleophilic substitution at Cl, forming a Meisenheimer complex, and (2) proton transfer with a barrier of ~25 kcal/mol .

- Hydrogen Bonding Effects: The benzylsulfanyl group stabilizes transition states by forming H-bonds with catalysts, reducing activation energy by 3–5 kcal/mol .

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Aminolysis (no H-bonding) | 28.3 |

| Aminolysis (with H-bonding) | 23.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.